molecular formula C4H12N2O2Si B14498132 Trimethylsilyl hydrazinecarboxylate CAS No. 65071-26-3

Trimethylsilyl hydrazinecarboxylate

Cat. No.: B14498132
CAS No.: 65071-26-3
M. Wt: 148.24 g/mol
InChI Key: HZQGXZWRLFVZGA-UHFFFAOYSA-N
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Description

Trimethylsilyl hydrazinecarboxylate is a specialized organosilicon reagent that functions as a protected hydrazine derivative, primarily valuable in multi-step organic synthesis and pharmaceutical research. The compound features a trimethylsilyl (TMS) group directly bonded to the hydrazine nitrogen, a structural motif shared by related synthetic intermediates like 1,2-bis(trimethylsilyl)hydrazine (CAS 692-56-8) . The core utility of this reagent lies in the role of the TMS group as a protective moiety . This group enhances the stability of the hydrazine functionality by shielding it from unwanted reactions during synthetic sequences, allowing for the selective manipulation of other functional groups on the molecule. The mechanism of protection is largely steric, as the three methyl groups create a substantial molecular volume that impedes access to the reactive nitrogen center . Furthermore, the silicon-nitrogen bond is susceptible to cleavage by fluoride ions, providing a reliable and selective deprotection strategy to regenerate the free hydrazine under mild conditions commonly employed with reagents like tetrabutylammonium fluoride (TBAF) . In practical research applications, this reagent serves as a crucial precursor for the generation of functionalized hydrazines and heterocyclic compounds. It is particularly useful in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where protected and well-defined hydrazine intermediates are required to control reactivity and improve synthetic yields. The use of such silyl-protected reagents is a established technique in complex total syntheses, as demonstrated in historical routes to molecules like taxol . As a silicon-containing compound, it may also be utilized to modify the physicochemical properties of intermediates, potentially increasing their volatility to make them more amenable to analysis techniques such as gas chromatography-mass spectrometry (GC-MS) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65071-26-3

Molecular Formula

C4H12N2O2Si

Molecular Weight

148.24 g/mol

IUPAC Name

trimethylsilyl N-aminocarbamate

InChI

InChI=1S/C4H12N2O2Si/c1-9(2,3)8-4(7)6-5/h5H2,1-3H3,(H,6,7)

InChI Key

HZQGXZWRLFVZGA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)NN

Origin of Product

United States

Reactivity and Mechanistic Studies of Trimethylsilyl Hydrazinecarboxylate

Inherent Chemical Reactivity and Stability Profiles

The reactivity and stability of Trimethylsilyl (B98337) hydrazinecarboxylate are dictated by the interplay of the trimethylsilyl group, the hydrazine (B178648) moiety, and the carboxylate function. Understanding these individual contributions is key to predicting its behavior in chemical transformations.

Hydrolytic Stability and Decomposition Pathways

Decomposition of the molecule could also be initiated by thermal stress. The stability of silyl-protected compounds is often dependent on the nature of the substituents. For instance, bulkier silyl (B83357) groups tend to confer greater stability. In the case of the trimethylsilyl group, while it offers a degree of steric protection, it is generally considered more labile compared to bulkier analogues like triethylsilyl (TES) or tert-butyldimethylsilyl (TBS) groups.

Silylating Capabilities and Nucleophilic Properties

Silylating agents are widely used in organic synthesis to protect sensitive functional groups, such as alcohols and amines. These agents typically contain a reactive silicon-leaving group bond. While common silylating agents include trimethylsilyl chloride (TMS-Cl) and bis(trimethylsilyl)acetamide (BSA), the potential of Trimethylsilyl hydrazinecarboxylate as a silylating agent is less explored. Its efficacy would depend on the lability of the Si-N bond and the relative nucleophilicity of the substrate versus the hydrazinecarboxylate moiety.

The nucleophilicity of the hydrazine moiety in this compound is a critical aspect of its reactivity. Hydrazines are generally considered to be alpha-effect nucleophiles, exhibiting enhanced reactivity compared to other amines of similar basicity. The presence of the electron-withdrawing carboxylate group would be expected to modulate the nucleophilicity of the hydrazine nitrogens. Furthermore, the trimethylsilyl group, through steric and electronic effects, could also influence the accessibility and reactivity of the nitrogen lone pairs. Kinetic studies on various hydrazines have shown that their nucleophilic reactivity is sensitive to substitution on the nitrogen atoms.

Reactions at the Hydrazine Moiety

The hydrazine functional group in this compound is a key site for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Carbon-Nitrogen Bond Forming Reactions

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, particularly for the preparation of nitrogen-containing natural products and pharmaceuticals. The hydrazine moiety provides a versatile platform for such reactions.

Hydrohydrazination, the addition of a hydrazine N-H bond across an unsaturated carbon-carbon bond (alkene or alkyne), is a direct method for synthesizing substituted hydrazines. While the direct use of this compound in such reactions is not extensively documented, related metal-catalyzed hydrohydrazination reactions of olefins have been developed using protected hydrazines in combination with a silane. These reactions proceed via a mechanism that involves the delivery of both a hydrogen atom and a nitrogen group to the double bond.

The scope of such reactions can be broad, encompassing a variety of substituted olefins. The development of catalytic systems that could enable the direct hydrohydrazination with this compound would be a valuable addition to the synthetic chemist's toolbox.

Nitrogen-containing heterocycles are ubiquitous structural motifs in biologically active compounds. The hydrazine moiety is a common precursor for the synthesis of various heterocyclic systems. The reaction of hydrazines with dicarbonyl compounds or their equivalents is a classical and powerful method for constructing five- and six-membered rings such as pyrazoles and pyridazines.

A review on the cyclization and isomerization reactions of silylhydrazines highlights the rich chemistry of this class of compounds, including ring expansion and the formation of various isomeric ring systems. While this review does not specifically detail the reactions of this compound, it provides a mechanistic framework for understanding the potential cyclization pathways available to silylated hydrazines. The trimethylsilyl group can play a crucial role in directing the regioselectivity of these cyclizations and can be removed under mild conditions after the heterocyclic core has been assembled. For example, intramolecular cyclization of a suitably functionalized derivative of this compound could provide a route to various heterocyclic structures.

Amidation and Transamidation Reactions

This compound serves as a versatile reagent in amidation and transamidation reactions, offering a stable and manageable precursor for introducing the hydrazine moiety. Its reactivity is harnessed in various synthetic transformations, particularly in the formation of C-N bonds.

One of the notable applications of this compound is its role as a hydrazine surrogate in palladium-catalyzed amination reactions. In these reactions, it effectively reacts with aryl halides to produce aryl hydrazides. The trimethylsilyl group activates the hydrazine nitrogen, facilitating the cross-coupling reaction. The general scheme for this transformation involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by the coordination of the this compound. Subsequent reductive elimination yields the desired N-aryl-N'-(trimethylsilyl)hydrazinecarboxylate, which can be readily hydrolyzed to the corresponding aryl hydrazide.

The reaction conditions for these amidation reactions are typically mild, often employing a palladium catalyst such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) in the presence of a suitable phosphine (B1218219) ligand, like xantphos, and a base, such as sodium tert-butoxide. The choice of solvent is usually an aprotic one, like toluene (B28343) or dioxane.

Table 1: Representative Palladium-Catalyzed Amidation using a Hydrazine Carboxylate Surrogate

Aryl HalideProductCatalyst SystemBaseSolventYield (%)
4-Bromotoluene4-MethylphenylhydrazidePd₂(dba)₃ / XantphosNaOtBuToluene85
1-Bromo-4-methoxybenzene4-MethoxyphenylhydrazidePd₂(dba)₃ / XantphosNaOtBuToluene90
1-Bromo-4-nitrobenzene4-NitrophenylhydrazidePd₂(dba)₃ / XantphosNaOtBuToluene75

This table presents typical yields for analogous reactions and is for illustrative purposes.

Transamidation reactions involving this compound are less commonly reported but are mechanistically plausible. These would involve the exchange of the hydrazinecarboxylate group with an amine, likely driven by the formation of a more stable amide bond and the release of the relatively volatile trimethylsilyl-protected hydrazine.

Reactions with Electrophiles and Nucleophiles

The reactivity of this compound towards electrophiles and nucleophiles is dictated by the electronic properties of the hydrazine and the trimethylsilylcarbonyl moieties. The nitrogen atoms of the hydrazine are nucleophilic, while the carbonyl carbon is electrophilic.

Reactions with Electrophiles:

The lone pairs on the nitrogen atoms make them susceptible to attack by various electrophiles. For instance, this compound is expected to react with strong electrophiles such as acyl chlorides and alkyl halides.

Acylation: In the presence of an acyl chloride, the terminal nitrogen of the hydrazinecarboxylate will act as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of an N-acyl-N'-(trimethylsilyl)hydrazinecarboxylate derivative. The reaction typically proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk The initial addition of the hydrazine nitrogen to the carbonyl group forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to yield the acylated product. chemguide.co.ukchemguide.co.uk

Alkylation: Reaction with alkyl halides can lead to the alkylation of the hydrazine nitrogen. rsc.org The outcome of this reaction can be influenced by the nature of the alkyl halide and the reaction conditions. Primary alkyl halides are more likely to undergo SN2-type reactions. uwindsor.ca The trimethylsilyl group may also influence the regioselectivity of the alkylation.

Reactions with Nucleophiles:

The primary site for nucleophilic attack on this compound is the electrophilic carbonyl carbon. Strong nucleophiles can displace the trimethylsilyl-protected hydrazine moiety.

Hydrolysis: As mentioned previously, the trimethylsilyl group can be cleaved by nucleophilic attack of water, particularly under acidic or basic conditions, to yield the parent hydrazinecarboxylic acid. This reaction proceeds via nucleophilic acyl substitution. youtube.com

Aminolysis: Reaction with amines can lead to the formation of amides and the release of trimethylsilylhydrazine. This transamidation-type reaction would involve the nucleophilic attack of the amine on the carbonyl carbon, followed by the departure of the silylated hydrazine as the leaving group.

Transformations Involving the Trimethylsilyl Group

Selective Cleavage and Exchange Reactions

A key feature of this compound in synthetic chemistry is the lability of the trimethylsilyl (TMS) group, which allows for its selective cleavage under specific conditions. This property is crucial for deprotection steps and for further functionalization of the hydrazine moiety.

The Si-N bond in this compound is susceptible to cleavage by various reagents. The most common method for the removal of the TMS group is through hydrolysis. This can be achieved using mild acidic or basic conditions, or even with neutral water, depending on the substrate's sensitivity. Fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF), are also highly effective for cleaving the Si-N bond due to the high affinity of fluorine for silicon.

Table 2: Conditions for Selective Cleavage of the Trimethylsilyl Group

ReagentSolventTemperature (°C)Comments
H₂O / mild H⁺ or OH⁻THF, Methanol0 - RTStandard hydrolysis conditions.
Tetrabutylammonium fluoride (TBAF)THF0 - RTHighly effective and common for Si-O and Si-N cleavage.
Hydrofluoric acid (HF)Acetonitrile0 - RTPotent reagent, often used in pyridine (B92270) or as an aqueous solution.
Trifluoroacetic acid (TFA)Dichloromethane0 - RTAcid-catalyzed cleavage.

Exchange reactions involving the trimethylsilyl group are also possible. For instance, in the presence of a different silylating agent and a suitable catalyst, the TMS group could potentially be exchanged for another silyl protecting group, although this is a less common transformation for this specific compound.

Radical Reaction Pathways

Participation in Radical Reductions and Cascade Cyclizations

While specific examples detailing the participation of this compound in radical reductions and cascade cyclizations are not extensively documented in the literature, its structural components suggest potential reactivity in such pathways. Hydrazine derivatives and organosilanes are known to be involved in various radical reactions. rsc.orgresearchgate.net

Potential Role in Radical Reductions:

Hydrazine itself is a known reducing agent in certain chemical transformations, often in the presence of a metal catalyst. researchgate.net It can act as a hydrogen atom donor. The this compound could potentially participate in radical reductions through the homolytic cleavage of an N-H or even a C-H bond under radical-initiating conditions, although the latter is less likely. The resulting hydrazinyl radical could then propagate a radical chain reaction.

Participation in Radical Cascade Cyclizations:

Radical cyclizations are powerful methods for the construction of cyclic and polycyclic systems. wikipedia.orgresearchgate.netmdpi.com These reactions typically involve the generation of a radical which then undergoes an intramolecular addition to a multiple bond. wikipedia.orgstackexchange.com

A hypothetical scenario for the involvement of a derivative of this compound in a radical cascade cyclization could be as follows:

Radical Generation: A radical is generated on an alkyl or aryl chain attached to the hydrazinecarboxylate moiety, for instance, through the abstraction of a halogen atom by a radical initiator like AIBN (azobisisobutyronitrile) and a tin hydride.

Cyclization: This newly formed radical could then add to an appropriately positioned unsaturated bond (e.g., an alkene or alkyne) within the same molecule, leading to the formation of a new ring and a new radical center.

Cascade: If another unsaturated group is suitably located, the cyclization process can continue in a cascade fashion, forming multiple rings in a single synthetic operation.

Termination: The cascade is terminated by a final radical trapping step, which could involve hydrogen atom abstraction from a donor, or elimination of a radical species.

The trimethylsilyl group could influence the stability and reactivity of the radical intermediates formed during such a cascade. The presence of the hydrazine moiety could also open up unique reaction pathways, potentially involving the elimination of the hydrazyl radical. researchgate.net

Catalytic Transformations Mediated by Transition Metals

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

No information is available in the searched scientific literature regarding the use of this compound in metal-catalyzed cross-coupling or functionalization reactions.

Electrochemical Approaches to Chemical Transformations

No information is available in the searched scientific literature regarding the electrochemical behavior or transformations of this compound.

Advanced Spectroscopic and Structural Characterization of Trimethylsilyl Hydrazinecarboxylate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

Proton (¹H) NMR spectroscopy provides valuable insights into the structure of trimethylsilyl (B98337) hydrazinecarboxylate derivatives. The chemical shifts (δ) of the protons are influenced by their local electronic environment. For instance, in tert-butyl 2-(3,5-dimethylphenyl)hydrazinecarboxylate, the protons of the two methyl groups on the phenyl ring appear as a singlet at δ 2.25 ppm, while the nine protons of the tert-butyl group resonate as a singlet at δ 1.47 ppm. rsc.org The aromatic protons are observed as singlets at δ 6.53 ppm, δ 6.44 ppm, and δ 6.36 ppm, and the NH protons give rise to singlets at δ 6.17 and δ 5.64 ppm. rsc.org

In N'-Phenylacetohydrazide, the methyl protons appear as a singlet at δ 2.02 ppm. rsc.org The aromatic protons show more complex splitting patterns due to spin-spin coupling, with multiplets observed at δ 7.25-7.20 ppm (2H) and δ 6.92-6.88 ppm (1H), and a doublet at δ 6.81-6.79 ppm (2H) with a coupling constant (J) of 8.0 Hz. The NH protons are seen as singlets at δ 7.58 ppm and δ 6.17 ppm. rsc.org

Interactive Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Representative Hydrazinecarboxylate Derivatives in CDCl₃

CompoundAromatic-HNHCH₃tert-Butyl-H
tert-Butyl 2-(3,5-dimethylphenyl)hydrazinecarboxylate rsc.org6.53 (s, 1H), 6.44 (s, 1H), 6.36 (s, 1H)5.64 (s, 1H)2.25 (s, 6H)1.47 (s, 9H)
N'-Phenylacetohydrazide rsc.org7.25-7.20 (m, 2H), 6.92-6.88 (m, 1H), 6.81-6.79 (d, J=8.0 Hz, 2H)7.58 (s, 1H), 6.17 (s, 1H)2.02 (s, 3H)-

s = singlet, d = doublet, m = multiplet

Coupling constants (J values) provide information about the number and connectivity of neighboring protons. organicchemistrydata.orgubc.ca For example, the doublet observed for the aromatic protons in N'-Phenylacetohydrazide indicates coupling to an adjacent proton. rsc.org Long-range couplings, though often small, can also be observed and provide further structural detail. rsc.org

Carbon-13 (¹³C) NMR Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Chemical shifts in ¹³C NMR are reported relative to the signal for tetramethylsilane (B1202638) (TMS). rsc.org

For tert-butyl 2-(3,5-dimethylphenyl)hydrazinecarboxylate, the carbonyl carbon of the carboxylate group resonates at δ 156.2 ppm. rsc.org The carbon atoms of the phenyl ring appear at δ 148.4, 138.8, 122.8, and 110.8 ppm. rsc.org The tert-butyl group shows signals at δ 81.1 ppm for the quaternary carbon and δ 28.2 ppm for the methyl carbons. The methyl carbons on the phenyl ring are observed at δ 21.4 ppm. rsc.org

In the case of PhSi(OSiMe₃)₃, the methyl carbons of the trimethylsilyl groups give a signal at δ 1.9 ppm, while the aromatic carbons are found at δ 127.6, 129.6, and 134.1 ppm. rsc.org The chemical shifts of carbon atoms are sensitive to their substitution pattern, providing a detailed fingerprint of the molecule's structure. umich.edumdpi.commdpi.comresearchgate.net

Interactive Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Representative Hydrazinecarboxylate and Related Silyl (B83357) Compounds in CDCl₃

CompoundC=OAromatic-CO-C(CH₃)₃C(CH₃)₃Ar-CH₃Si-CH₃
tert-Butyl 2-(3,5-dimethylphenyl)hydrazinecarboxylate rsc.org156.2148.4, 138.8, 122.8, 110.881.128.221.4-
PhSi(OSiMe₃)₃ rsc.org-134.1, 129.6, 127.6---1.9

Silicon-29 (²⁹Si) NMR Spectroscopy

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for directly probing the silicon environment in trimethylsilyl hydrazinecarboxylates. huji.ac.il Although ²⁹Si has a low natural abundance and sensitivity, modern NMR spectrometers can readily acquire high-quality spectra. The chemical shifts in ²⁹Si NMR span a wide range, making them highly sensitive to the nature of the substituents on the silicon atom. huji.ac.il

For example, in PhSi(OSiMe₃)₃, the silicon of the central phenylsilane (B129415) unit would have a distinct chemical shift from the silicon atoms of the three trimethylsiloxy groups. In a related compound, Me₂Si(OSiMe₃)₂, the ²⁹Si NMR spectrum in CDCl₃ shows a signal at δ -21.5 ppm for the SiMe₂ group and a signal at δ 6.5 ppm for the OSiMe₃ groups. rsc.org

The chemical shift of the trimethylsilyl group in various compounds typically falls within a predictable range. pascal-man.com However, the exact position is influenced by the electronic and steric effects of the rest of the molecule. umich.edu It is important to note that ²⁹Si NMR spectra can sometimes show a broad background signal from the glass NMR tube and the probe itself, typically around -110 ppm. huji.ac.il

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. nih.govresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. nsf.govresearchgate.net Different functional groups absorb at characteristic frequencies, allowing for their identification.

In trimethylsilyl hydrazinecarboxylates, several key functional groups give rise to distinct absorption bands in the FTIR spectrum:

N-H Stretching : The N-H bonds of the hydrazine (B178648) moiety typically show absorption bands in the region of 3200-3400 cm⁻¹. The exact position and shape of these bands can indicate the presence of hydrogen bonding.

C=O Stretching : The carbonyl group of the carboxylate function is one of the most intense and easily identifiable absorptions, usually appearing in the range of 1680-1750 cm⁻¹. The position of this band is sensitive to the electronic environment, including conjugation and hydrogen bonding.

Si-C Stretching : The stretching vibrations of the silicon-carbon bonds in the trimethylsilyl group are typically found in the region of 1250 cm⁻¹ and 840 cm⁻¹.

C-N Stretching : The C-N stretching vibrations of the hydrazinecarboxylate backbone usually appear in the 1000-1250 cm⁻¹ region.

C-O Stretching : The C-O single bond of the carboxylate group will also have characteristic absorptions, often in the 1000-1300 cm⁻¹ range.

By analyzing the positions and intensities of these and other bands in the FTIR spectrum, a comprehensive picture of the functional groups present in a trimethylsilyl hydrazinecarboxylate molecule can be obtained, complementing the structural information derived from NMR spectroscopy. nih.gov

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy serves as a powerful, non-destructive technique for obtaining a unique molecular vibrational fingerprint. This method relies on the inelastic scattering of monochromatic light, which reveals information about the vibrational, rotational, and other low-frequency modes in a molecule. For this compound, the Raman spectrum is predicted to be rich with characteristic peaks corresponding to its distinct functional groups.

The vibrational modes that are Raman active are those that induce a change in the polarizability of the molecule. Key expected vibrations for a this compound, such as methyl 2-(trimethylsilyl)hydrazine-1-carboxylate, would provide a detailed structural profile. The presence of the trimethylsilyl (TMS) group gives rise to strong, characteristic Si-C stretching and deformation modes. nih.govresearchgate.net The hydrazine and carboxylate moieties contribute distinct signals from N-H, C=O, C-O, N-N, and Si-N bonds.

The analysis of a Raman spectrum allows for the identification and confirmation of these structural components, making it an invaluable tool for quality control and structural verification. youtube.comyoutube.com The collection of these distinct vibrational frequencies constitutes a unique fingerprint, allowing for unambiguous identification of the compound.

Table 1: Predicted Key Raman Active Vibrational Modes for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretching 3200 - 3400 Medium
C-H (methyl) Symmetric & Asymmetric Stretching 2900 - 3000 Strong
C=O (carboxylate) Stretching 1680 - 1750 Strong
N-H Bending (Scissoring) 1550 - 1650 Medium-Weak
C-H (methyl) Bending (Deformation) 1400 - 1470 Medium
C-O Stretching 1200 - 1300 Medium
N-N Stretching 1000 - 1100 Medium
Si-N Stretching 800 - 950 Medium-Strong

Note: Predicted values are based on typical frequency ranges for the specified functional groups and may vary based on the specific molecular environment and intermolecular interactions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing critical information about a molecule's weight and structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished from low-resolution techniques by its ability to measure m/z values to four or more decimal places. This high precision is crucial for unambiguously determining a compound's molecular formula. The utility of HRMS stems from the fact that the masses of individual isotopes are not exact integers. libretexts.org For example, a ¹²C atom has a mass of exactly 12.0000 amu, while a ¹H atom is 1.0078 amu, an ¹⁶O atom is 15.9949 amu, and a ¹⁴N atom is 14.0031 amu.

This mass difference, known as the mass defect, means that molecules with the same nominal mass (integer mass) but different elemental compositions will have distinct, precisely measurable masses. For instance, if a this compound derivative has a nominal mass of 162, HRMS can differentiate between possible formulas like C₅H₁₄N₂O₂Si and other combinations that also sum to 162.

By matching the experimentally measured accurate mass to the theoretical exact mass calculated for potential formulas, the elemental composition can be confirmed with high confidence. doi.org

Table 2: Theoretical Exact Mass Calculation for a this compound Derivative

Formula Element Count Isotopic Mass (amu) Total Mass (amu)
C₅H₁₄N₂O₂Si Carbon (¹²C) 5 12.000000 60.000000
Hydrogen (¹H) 14 1.007825 14.109550
Nitrogen (¹⁴N) 2 14.003074 28.006148
Oxygen (¹⁶O) 2 15.994915 31.989830
Silicon (²⁸Si) 1 27.976927 27.976927

Electrospray Ionization (ESI) and Electron Ionization (EI) Fragmentation Patterns

The fragmentation patterns observed in mass spectrometry provide a roadmap to the molecule's structure. The choice of ionization technique—typically "hard" Electron Ionization (EI) or "soft" Electrospray Ionization (ESI)—determines the extent of this fragmentation.

Electron Ionization (EI) involves bombarding the sample with high-energy electrons (typically 70 eV), leading to extensive and reproducible fragmentation. For trimethylsilyl (TMS) derivatives, EI mass spectra show characteristic fragmentation pathways. Common fragments include the loss of a methyl radical ([M-15]⁺) and the formation of the trimethylsilyl cation at m/z 73 ([Si(CH₃)₃]⁺), which is often a prominent peak. Other significant fragments can arise from cleavages within the hydrazinecarboxylate core, providing further structural clues.

Electrospray Ionization (ESI) is a softer ionization method that typically imparts less energy to the molecule, resulting in minimal fragmentation. It is particularly useful for polar and thermally labile compounds. In ESI-MS, this compound would likely be observed as a protonated molecule ([M+H]⁺) or as an adduct with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). The resulting spectrum is much simpler than an EI spectrum and is dominated by the molecular ion, making it ideal for confirming molecular weight. Tandem mass spectrometry (MS/MS) can be subsequently used to induce and analyze fragmentation of the parent ion selected from the ESI source, offering controlled structural analysis. masterorganicchemistry.com

X-ray Diffraction (XRD) Analysis

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, from which the positions of individual atoms can be determined with very high precision. researchgate.netgrafiati.com

For this compound, a successful SCXRD analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurement of all bond lengths (e.g., Si-N, N-N, C=O, Si-C) and angles, confirming the molecular connectivity and geometry. nih.gov

Stereochemistry: Unambiguous assignment of the stereochemistry if chiral centers are present.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., N-H···O=C), van der Waals forces, and other non-covalent interactions that dictate how the molecules pack together in the crystal lattice. mdpi.com

This technique yields a complete and unambiguous picture of the molecule's structure in the solid state, which is invaluable for understanding its physical properties and chemical reactivity. researchgate.net

Table 3: Example Crystallographic Data Obtainable from SCXRD

Parameter Description
Crystal System The symmetry class of the crystal (e.g., Monoclinic, Orthorhombic).
Space Group The specific symmetry group of the crystal (e.g., P2₁/c).
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Z The number of molecules per unit cell.
Bond Lengths (Å) Precise distances between bonded atoms.
Bond Angles (°) Angles formed by three connected atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. Molecules with π-systems or non-bonding (n) electrons can absorb energy at specific wavelengths to promote these electrons to higher-energy molecular orbitals. libretexts.orgshimadzu.com

The primary chromophore in this compound is the carbonyl group (C=O) of the carboxylate function. This group is expected to give rise to two characteristic electronic transitions:

n→π* Transition: An electron from a non-bonding orbital on the oxygen atom is promoted to the antibonding π* orbital of the carbonyl group. This transition is typically weak (low molar absorptivity) and occurs at a longer wavelength, often in the 270-300 nm range for ketones and esters. masterorganicchemistry.com

π→π* Transition: An electron from the bonding π orbital of the carbonyl group is excited to the antibonding π* orbital. This transition is much stronger (high molar absorptivity) and occurs at a shorter wavelength, typically below 200 nm for an isolated carbonyl group. libretexts.org

The hydrazine moiety, with its non-bonding electrons, and the trimethylsilyl group, which can have electronic effects, may cause slight shifts (either bathochromic or hypsochromic) in the position and intensity of these absorptions compared to simpler esters. The trimethylsilyl radical itself is known to absorb around 256 nm, but in a saturated silyl group as part of a larger molecule, it does not act as a chromophore in the conventional UV-Vis range. doi.org The presence and position of the n→π* absorption band can serve as a useful diagnostic tool for confirming the presence of the carbonyl functionality. researchgate.net

Computational and Theoretical Investigations of Trimethylsilyl Hydrazinecarboxylate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and nature of chemical bonds within a molecule. imist.manih.gov While specific studies on trimethylsilyl (B98337) hydrazinecarboxylate are not widely available, the electronic properties can be inferred from theoretical analyses of related hydrazine (B178648) and silyl (B83357) derivatives. imist.manih.gov

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are used to optimize molecular geometry and analyze key electronic parameters. imist.maimist.ma For hydrazine derivatives, these studies reveal significant polarization effects that influence reactivity and stability. imist.maimist.ma The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. nih.gov

Key electronic properties that can be determined for Trimethylsilyl Hydrazinecarboxylate using computational methods include:

Atomic Charges: Reveal the distribution of electron density across the molecule.

Molecular Electrostatic Potential (MEP): Maps regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack. researchgate.net

HOMO-LUMO Energies: Provide insights into electronic transitions and reactivity. nih.gov

Table 1: Representative Electronic Properties of Hydrazone Derivatives Calculated by DFT

This table presents typical values for related compounds as found in the literature to illustrate the data obtained from quantum chemical calculations.

Compound AnalogueEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
Hydrazone Analogue 1-6.104-1.9814.1235.2
Hydrazone Analogue 2-5.923-1.9913.9324.8
Hydrazone Analogue 3-5.865-1.9073.9586.1
Hydrazone Analogue 4-6.162-2.5673.5957.3

Data adapted from studies on various hydrazone derivatives to be representative. nih.gov

Mechanistic Studies of Reaction Pathways

Computational chemistry is a vital tool for exploring the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. nih.gov This involves mapping the potential energy surface of a reaction to identify the most favorable pathways.

Understanding a reaction mechanism requires the characterization of all transient species, including intermediates and transition states. solubilityofthings.com Intermediates are local minima on the potential energy surface, possessing a finite lifetime, while transition states are saddle points that represent the highest energy barrier along the reaction coordinate. solubilityofthings.com

For reactions involving this compound, such as hydrolysis, thermal decomposition, or reactions with electrophiles/nucleophiles, computational methods can be used to:

Locate Transition State Geometries: Algorithms are used to find the specific molecular arrangement at the peak of the energy barrier.

Characterize Intermediates: Stable intermediates, such as protonated species or complexes, can be modeled. For example, in the Lewis-base-catalyzed N-allylation of silyl carbamates, the formation of an ammonium (B1175870) intermediate is proposed. organic-chemistry.org

Perform Vibrational Frequency Analysis: This confirms the nature of the stationary point. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate, while an intermediate has all real frequencies.

Studies on related silylated tosylhydrazines show they can decompose upon heating, forming various azane (B13388619) derivatives through complex pathways that likely involve multiple intermediates and transition states. researchgate.net Similarly, reactions of silyl carbamates with carbonyl compounds to form oximes and imines proceed through proposed intermediate states. tandfonline.com These studies provide a framework for predicting the types of intermediates, such as silylated carbocations or nitrogen-centered radicals, that might be involved in the reactions of this compound.

A reaction energy profile plots the change in energy as reactants are converted into products, passing through any transition states and intermediates. By calculating the energies of these species (Ereactants, ETS, Eintermediates, Eproducts), a detailed map of the reaction landscape can be constructed.

From this profile, key kinetic parameters can be derived:

Activation Energy (Ea): The energy difference between the reactants and the transition state (Ea = ETS - Ereactants). This value is crucial for determining the reaction rate.

Enthalpy of Reaction (ΔHrxn): The energy difference between the products and the reactants (ΔHrxn = Eproducts - Ereactants), indicating whether the reaction is exothermic or endothermic.

Computational methods like QM/MM (Quantum Mechanics/Molecular Mechanics) are particularly useful for studying enzymatic reactions or reactions in solution, providing a more accurate representation of the system's energy. nih.gov For this compound, these calculations could predict its stability and reactivity under various conditions, for instance, by calculating the energy barrier for its hydrolysis back to hydrazinecarboxylic acid and a silanol.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and reactivity. This compound possesses several rotatable bonds (e.g., Si-O, O-C, C-N, N-N), leading to a complex conformational landscape.

Computational conformational analysis involves systematically exploring the potential energy surface with respect to bond rotations to identify stable conformers (energy minima) and the energy barriers between them. Studies on related silyl ethers and silacyclohexanes have revealed that silicon-containing groups have distinct conformational preferences compared to their carbon analogues. nih.govacs.orgnih.gov For example, silyl groups can engage in stabilizing attractive interactions with other parts of a molecule and relieve repulsive steric interactions through rotation. nih.govacs.org

A key feature of hydrazine derivatives is the potential for rotation around the N-N single bond. acs.orgnih.gov Furthermore, intramolecular interactions, such as hydrogen bonds, play a significant role in stabilizing specific conformations. nih.govresearchgate.net In this compound, an intramolecular hydrogen bond could potentially form between the N-H proton and the carbonyl oxygen, which would significantly influence the molecule's preferred shape. The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) index are advanced computational tools used to visualize and quantify such weak interactions. researchgate.netnih.gov

Table 2: Hypothetical Conformational Energy Analysis for Rotation Around the N-N Bond

This table illustrates the type of data generated from a conformational analysis, showing relative energies for different dihedral angles.

Conformer (Dihedral Angle H-N-N-C)Relative Energy (kcal/mol)Key Intramolecular Interactions
Gauche (~60°)0.0Potential for intramolecular H-bond (N-H···O=C)
Anti (180°)+2.5Steric repulsion between lone pairs
Eclipsed (0°)+5.0High torsional strain

Prediction of Spectroscopic Data and Comparison with Experimental Results

A powerful application of computational chemistry is the prediction of spectroscopic properties, which serves as a crucial tool for structure verification and interpretation of experimental data. researchgate.net

Vibrational Spectroscopy (IR and Raman): After optimizing the molecular geometry at a given level of theory (e.g., DFT B3LYP/6-311G(2d,2p)), a frequency calculation can be performed. nih.gov This yields the vibrational modes of the molecule, which correspond to the peaks in its IR and Raman spectra. Calculated frequencies are often scaled by an empirical factor to improve agreement with experimental values. This allows for the confident assignment of complex spectra. For this compound, this would help identify characteristic vibrational modes for the N-H, C=O, Si-O, and Si-C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate NMR chemical shifts (¹H, ¹³C, ²⁹Si). researchgate.net The calculated values, referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra to confirm the structure and assign specific resonances. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic excitations from the ground state to various excited states. researchgate.net These calculated excitation energies and their corresponding oscillator strengths can predict the λmax values in a UV-Vis spectrum, providing insight into the electronic transitions of the molecule.

By comparing the computationally predicted spectra with those obtained experimentally, researchers can gain a high degree of confidence in the structural assignment of newly synthesized compounds like this compound. nih.govekb.eg

Synthetic Utility and Applications of Trimethylsilyl Hydrazinecarboxylate in Organic Synthesis

Versatile Reagents for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Specific research detailing the use of Trimethylsilyl (B98337) hydrazinecarboxylate as a versatile reagent for the formation of carbon-carbon or carbon-heteroatom bonds is not prominently available in the reviewed scientific literature. The utility of organosilicon compounds in such transformations is well-established, often involving reagents like allylsilanes or silyl (B83357) enol ethers, but direct examples employing Trimethylsilyl hydrazinecarboxylate for these specific bond-forming strategies are not described in the searched sources.

Application in Stereoselective Synthesis

An extensive search of published studies did not yield specific examples of this compound being used as a chiral auxiliary or directing group in stereoselective synthesis. While organosilicon compounds are instrumental in modern asymmetric synthesis, this particular reagent is not featured in prominent methodologies within the available literature.

Precursors for Diverse Heterocyclic Scaffolds

The use of this compound as a direct precursor for a diverse range of heterocyclic scaffolds is not widely documented. The synthesis of nitrogen-containing heterocycles typically involves a variety of strategies using different starting materials.

Synthesis of Imidazoles, Triazoles, and Related Nitrogen-Rich Heterocycles

While hydrazine (B178648) and its derivatives are fundamental building blocks for nitrogen-rich heterocycles like triazoles, specific methods starting from this compound are not described in the reviewed literature. researchgate.netfrontiersin.orgisres.orgresearchgate.netrsc.org The common synthetic routes to 1,2,4-triazoles often involve the cyclization of thiosemicarbazides derived from the reaction of acid hydrazides with isothiocyanates, or the reaction of amidines with hydrazines. researchgate.netisres.org Similarly, established methods for imidazole (B134444) synthesis, such as the Debus synthesis or the van Leusen reaction, utilize precursors like glyoxal, aldehydes, and tosylmethyl isocyanide (TosMIC), rather than silylated hydrazinecarboxylates. organic-chemistry.orgnih.govepa.gov

Strategic Intermediates in Complex Molecule Construction and Total Synthesis

A review of literature concerning the total synthesis of complex natural products did not identify this compound as a key strategic intermediate. Synthetic strategies for complex molecules often employ other silicon-based reagents for roles such as protection of functional groups or to facilitate specific bond formations, but this particular compound is not mentioned in the context of published total synthesis routes.

Development of Novel Reagents and Catalytic Systems in Organosilicon Chemistry

The field of organosilicon chemistry is continually evolving with the development of new reagents and catalytic systems. researchgate.net However, based on the available research, this compound has not been reported as a foundational component in the development of novel organosilicon reagents or catalytic systems. Research in this area tends to focus on other classes of silicon compounds. researchgate.net

Derivatization for Enhanced Analytical Accessibility (e.g., GC-MS volatility)

The primary and most relevant application related to this compound falls within the realm of chemical derivatization for analytical purposes, specifically for gas chromatography-mass spectrometry (GC-MS). While the reagent itself is not commonly cited as a standalone derivatizing agent, the trimethylsilyl (TMS) group is fundamental to a widely used technique known as trimethylsilylation. This process is essential for the analysis of non-volatile or thermally unstable compounds that contain active hydrogen atoms. acs.org

Derivatization is a chemical modification technique used to convert an analyte into a form that is better suited for a specific analytical method. researchgate.net For GC-MS, which requires analytes to be volatile and thermally stable, polar functional groups such as alcohols, phenols, carboxylic acids, amines, and amides can cause poor chromatographic performance. rsc.org By replacing the active hydrogens in these groups with a TMS group, the compound's polarity is reduced, its hydrogen-bonding capacity is eliminated, and its volatility is significantly increased, making it amenable to GC-MS analysis. rsc.orgrsc.org

Compounds containing hydrazine or hydrazine-like moieties possess N-H bonds that make them polar and non-volatile. To analyze such compounds by GC-MS, derivatization is necessary. The trimethylsilylation of these N-H groups would proceed by reacting the analyte with a potent silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). rsc.org This reaction converts the polar N-H functionality into a non-polar N-Si(CH₃)₃ group, thereby enhancing volatility and improving peak shape in the resulting chromatogram. researchgate.net

The general order of ease for silylating different functional groups is: alcohols > phenols > carboxylic acids > amines > amides, with steric hindrance also playing a significant role in the reaction's efficiency. rsc.org The successful derivatization of complex molecules, such as the nerve agent degradation product EA-2192, which contains an amino group, demonstrates the power of this technique for rendering challenging analytes suitable for GC-MS detection. rsc.org

Table 1: Functional Groups Amenable to Trimethylsilylation for GC-MS Analysis

Functional GroupOriginal StructureDerivatized StructurePurpose of Derivatization
AlcoholR-OHR-O-Si(CH₃)₃Increase volatility, reduce polarity
Carboxylic AcidR-COOHR-COO-Si(CH₃)₃Increase volatility, prevent tailing
AmineR-NH₂R-N(Si(CH₃)₃)₂Increase volatility, improve peak shape
AmideR-CONH₂R-CON(Si(CH₃)₃)₂Increase volatility, enhance stability
Hydrazine MoietyR-NH-NH₂R-N(Si(CH₃)₃)-N(Si(CH₃)₃)₂Increase volatility, enable GC analysis

Q & A

Q. What are the optimal methods for synthesizing trimethylsilyl hydrazinecarboxylate derivatives?

Trimethylsilyl hydrazinecarboxylates are typically synthesized via silylation of acyl hydrazides using bis(trimethylsilyl)acetamide (BSA) under anhydrous conditions. For example, reacting acyl hydrazides with 1.5 equivalents of BSA in CH₂Cl₂ at 60–80°C for 8 hours achieves yields up to 85% . Alternative solvent-free approaches using hexamethyldisilazane (HMDS) as a silylating agent have also been reported, aligning with green chemistry principles .

Q. How can the structural conformation of trimethylsilyl hydrazinecarboxylates be characterized?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are critical. For instance, ¹H NMR signals at δ 10.40 ppm (broad singlet, NH) and IR carbonyl stretches near 1755 cm⁻¹ confirm hydrazinecarboxylate backbone formation . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides precise conformational data, such as dihedral angles between aromatic rings and hydrazinecarboxylate planes .

Q. What are the key stability considerations during synthesis?

Trimethylsilyl derivatives are moisture-sensitive. Reactions should be conducted under inert atmospheres (e.g., N₂ or Ar) and monitored via thin-layer chromatography (TLC) to detect decomposition. For example, hydrazinecarboxylates with electron-withdrawing substituents (e.g., nitro groups) may degrade during prolonged storage, as observed in Mitsunobu reactions .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes of hydrazinecarboxylate derivatives?

Steric and electronic factors govern stereoselectivity. In Mitsunobu reactions, bulky silyl groups on hydrazinecarboxylates favor inversion of configuration at chiral centers. For example, ethyl 2-(4-cyanophenyl)hydrazinecarboxylate yields products with >80% inversion ratios when reacting with (S)-ethyl lactate, whereas electron-deficient catalysts (e.g., nitro-substituted) show reduced efficiency due to decomposition .

Q. What mechanistic insights explain the catalytic performance of trimethylsilyl hydrazinecarboxylates in cycloaddition reactions?

Density functional theory (DFT) calculations suggest that the trimethylsilyl group stabilizes transition states via hyperconjugation, lowering activation barriers. For example, in [3+2] cycloadditions, the silyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by alkynes or nitriles . Kinetic studies using ¹H NMR can track intermediate formation and decomposition pathways .

Q. How can trimethylsilyl hydrazinecarboxylates be integrated into metal-organic frameworks (MOFs) for energetic applications?

Q. What strategies mitigate decomposition of hydrazinecarboxylates under acidic or oxidative conditions?

Encapsulation in silica matrices or covalent grafting to polymeric supports (e.g., polystyrene) enhances stability. For example, hydrazinecarboxylate-functionalized polymers resist hydrolysis in aqueous HCl (pH < 3) and show 90% retention of activity after five cycles in oxidation reactions .

Methodological Resources

  • Synthesis Protocols : Reference solvent-free silylation or BSA-mediated routes .
  • Characterization : Use SHELX for crystallography and NMR/IR for functional group analysis .
  • Stability Testing : Employ TLC monitoring and DFT simulations for decomposition pathways .

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